molecular formula C11H13NO3S B13668721 5-(Isopropylsulfonyl)indolin-2-one

5-(Isopropylsulfonyl)indolin-2-one

Cat. No.: B13668721
M. Wt: 239.29 g/mol
InChI Key: UBRWDEQGEURJDM-UHFFFAOYSA-N
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Description

5-(Isopropylsulfonyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the isopropylsulfonyl group in the 5-position of the indolin-2-one ring enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfonyl)indolin-2-one typically involves the introduction of the isopropylsulfonyl group into the indolin-2-one core. One common method includes the reaction of indolin-2-one with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropylsulfonyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfonyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the presence of the isopropylsulfonyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

5-propan-2-ylsulfonyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H13NO3S/c1-7(2)16(14,15)9-3-4-10-8(5-9)6-11(13)12-10/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

UBRWDEQGEURJDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

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